An In-depth Technical Guide to 3,3'-Diaminodiphenylmethane (CAS: 19471-12-6)
An In-depth Technical Guide to 3,3'-Diaminodiphenylmethane (CAS: 19471-12-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Diaminodiphenylmethane, also known as 3,3'-methylenedianiline (3,3'-MDA), with CAS number 19471-12-6, is an aromatic amine of significant interest in polymer chemistry and materials science. As a structural isomer of the more common 4,4'-MDA, the meta-substitution pattern of its amino groups imparts unique properties to the polymers derived from it, such as improved solubility and modified reactivity profiles.[1] While its primary applications lie in the synthesis of high-performance polymers like polyimides and as a curing agent for epoxy resins, its structural motifs are of interest to medicinal chemists, although direct applications in drug development are not prominent in current literature. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
3,3'-Diaminodiphenylmethane is a solid at room temperature. The arrangement of its amino groups in the meta position influences its physical properties, often leading to a lower melting point and better solubility in organic solvents compared to its 4,4'- isomer. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3,3'-Diaminodiphenylmethane
| Property | Value | Unit | Source |
| Molecular Formula | C₁₃H₁₄N₂ | ||
| Molecular Weight | 198.26 | g/mol | |
| Melting Point | 81-84 | °C | [2] |
| Boiling Point (calculated) | 705.22 | K | Cheméo |
| Octanol/Water Partition Coefficient (logPoct/wat, calculated) | 2.442 | Cheméo | |
| Water Solubility (log10WS, calculated) | -2.84 | mol/l | Cheméo |
| Enthalpy of Fusion (ΔfusH°, calculated) | 27.12 | kJ/mol | Cheméo |
| Enthalpy of Vaporization (ΔvapH°, calculated) | 71.69 | kJ/mol | Cheméo |
Note: Some physical properties are calculated values from chemical property prediction software (Cheméo) and should be used as estimates.
Synthesis
Generalized Experimental Protocol for Synthesis
This protocol is a general representation based on the synthesis of related diaminodiphenylmethanes and should be optimized for specific laboratory conditions.
Materials:
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m-Aminobenzylamine or a suitable precursor
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Formaldehyde (37% aqueous solution or paraformaldehyde)
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Acid catalyst (e.g., Hydrochloric acid)
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Neutralizing agent (e.g., Sodium hydroxide solution)
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Organic solvent for extraction (e.g., Toluene)
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Solvent for recrystallization (e.g., Ethanol/water mixture)
Procedure:
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Acidification: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the aniline precursor and water. Cool the mixture in an ice bath.
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Slowly add the acid catalyst (e.g., hydrochloric acid) while maintaining a low temperature to form the aniline salt.
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Condensation: To the stirred solution of the aniline salt, add formaldehyde solution dropwise at a controlled temperature (typically below 40°C).
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After the addition is complete, continue stirring for a set period (e.g., 30 minutes).
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Rearrangement: Heat the reaction mixture to a higher temperature (e.g., 60-100°C) and hold for several hours to facilitate the rearrangement of the condensation product to diaminodiphenylmethane.[3]
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Neutralization and Extraction: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.
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Extract the product into an organic solvent.
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Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
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The crude product can be further purified by recrystallization from a suitable solvent system to yield pure 3,3'-Diaminodiphenylmethane.
Caption: Generalized workflow for the synthesis of 3,3'-Diaminodiphenylmethane.
Applications in Polymer Chemistry
The primary industrial and research application of 3,3'-Diaminodiphenylmethane is as a monomer in the synthesis of high-performance polymers.
Polyimide Synthesis
3,3'-MDA is used as a diamine monomer in polycondensation reactions with aromatic dianhydrides to produce polyimides. The meta-catenation of the polymer backbone, resulting from the 3,3'-isomer, disrupts the chain packing and can lead to polyimides with increased solubility and lower glass transition temperatures compared to those made from the 4,4'-isomer.
This protocol describes a typical two-step synthesis of polyimide involving the formation of a poly(amic acid) precursor followed by thermal imidization.
Materials:
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3,3'-Diaminodiphenylmethane (diamine)
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Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
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Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP)
Procedure:
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Poly(amic acid) Formation: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of 3,3'-Diaminodiphenylmethane in the anhydrous solvent.
-
Cool the solution to 0-5°C.
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Gradually add an equimolar amount of the dianhydride powder to the stirred diamine solution.
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Maintain the low temperature during addition and for a few hours afterward, then allow the reaction to proceed at room temperature for 24 hours to form a viscous poly(amic acid) solution.
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Film Casting and Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate.
-
Place the cast film in a programmable oven and subject it to a staged heating cycle (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) under a nitrogen atmosphere to effect cyclodehydration and form the final polyimide film.[4]
Caption: Workflow for the synthesis of polyimide films from 3,3'-MDA.
Epoxy Resin Curing Agent
Aromatic amines, including diaminodiphenylmethanes, are effective curing agents (hardeners) for epoxy resins. They react with the epoxide groups to form a cross-linked, three-dimensional network, resulting in a thermoset polymer with high thermal stability and chemical resistance. The reactivity and final properties of the cured epoxy can be tailored by using different isomers of MDA. While 4,4'-MDA is more common, 3,3'-MDA can also be used, potentially offering a different curing profile and final mechanical properties.
Materials:
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Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
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3,3'-Diaminodiphenylmethane (curing agent)
-
Optional: Accelerator
Procedure:
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Mixing: Calculate the stoichiometric amount of 3,3'-Diaminodiphenylmethane required based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.
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Gently heat the epoxy resin to reduce its viscosity, if necessary.
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Add the calculated amount of the curing agent to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
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Curing: Pour the mixture into a mold or apply it as a coating.
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Cure the mixture at a specified temperature for a set duration. A typical curing schedule might be 2 hours at 80°C followed by 4 hours at 150°C.[5]
Relevance to Drug Development
A thorough review of scientific literature does not indicate that 3,3'-Diaminodiphenylmethane (CAS 19471-12-6) is currently used as a direct precursor or intermediate in the synthesis of approved pharmaceutical agents. Its primary role remains in materials science.
However, the broader class of aromatic amines and related structures are of interest in medicinal chemistry. For instance, derivatives of other isomers, like 4,4'-diaminodiphenyl sulfone (Dapsone), are well-known antibacterial drugs. Furthermore, compounds containing similar structural motifs, such as 3,3'-diindolylmethane (DIM), a natural compound derived from cruciferous vegetables, have been investigated for their potential anticancer properties through the modulation of various cellular signaling pathways.[6]
Researchers in drug discovery may find 3,3'-Diaminodiphenylmethane to be a useful scaffold for the synthesis of novel compounds. Its two primary amine groups offer reactive sites for derivatization to explore structure-activity relationships in various therapeutic areas. The meta-substitution pattern provides a distinct spatial arrangement compared to its isomers, which could lead to unique interactions with biological targets.
Safety and Toxicology
3,3'-Diaminodiphenylmethane should be handled with care in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3,3'-Diaminodiphenylmethane is a valuable aromatic diamine, primarily utilized in the field of polymer chemistry for the synthesis of high-performance materials such as polyimides and for the curing of epoxy resins. Its meta-substituted structure offers a route to polymers with distinct properties, notably enhanced solubility. While it does not have a direct, established role in drug development, its chemical structure presents a potential scaffold for the synthesis of novel bioactive molecules. Researchers and scientists should handle this compound with appropriate safety precautions due to its potential health hazards.
References
- 1. 3,3'-Diaminodiphenylmethane | 19471-12-6 | Benchchem [benchchem.com]
- 2. 3,3'-DIAMINODIPHENYLMETHANE | 19471-12-6 [chemicalbook.com]
- 3. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 4. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. threebond.co.jp [threebond.co.jp]
- 6. oaepublish.com [oaepublish.com]
